molecular formula CH3I B1610888 Iodomethane-d CAS No. 992-96-1

Iodomethane-d

Cat. No.: B1610888
CAS No.: 992-96-1
M. Wt: 142.945 g/mol
InChI Key: INQOMBQAUSQDDS-MICDWDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodomethane-d, also known as deuterated iodomethane, is a chemical compound with the formula CD₃I. It is a deuterated form of iodomethane, where the hydrogen atoms are replaced by deuterium atoms. This compound is a dense, colorless, and volatile liquid that is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethane-d can be synthesized through the reaction of deuterated methanol (CD₃OH) with iodine in the presence of red phosphorus. The reaction proceeds as follows: [ 3 \text{CD}_3\text{OH} + \text{PI}_3 \rightarrow 3 \text{CD}_3\text{I} + \text{H}_3\text{PO}_3 ] In this reaction, phosphorus triiodide (PI₃) is formed in situ and acts as the iodinating reagent.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deuterated methanol as a starting material is crucial for the production of this compound.

Chemical Reactions Analysis

Types of Reactions: Iodomethane-d undergoes various types of chemical reactions, including:

    Substitution Reactions: this compound is an excellent substrate for nucleophilic substitution reactions (SN2). It reacts with nucleophiles such as thiocyanate ions, phenoxide ions, and carboxylate ions to form corresponding methylated products.

    Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Thiocyanate ions (SCN⁻), phenoxide ions (PhO⁻), and carboxylate ions (RCOO⁻).

    Solvents: Common solvents include acetonitrile, dimethyl sulfoxide, and methanol.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the substitution process.

Major Products:

    Methylated Thiocyanate: CD₃SCN

    Methylated Phenol: CD₃OPh

    Methylated Carboxylic Acid: CD₃COOR

Scientific Research Applications

Iodomethane-d is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a methylating agent in organic synthesis. It is also employed in the preparation of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Utilized in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Investigated for its potential use in radiolabeling and imaging studies.

    Industry: Used in the production of deuterated pharmaceuticals and other specialty chemicals.

Mechanism of Action

The mechanism by which iodomethane-d exerts its effects is primarily through nucleophilic substitution reactions. The deuterium atoms in this compound make it a valuable tool for studying reaction mechanisms and kinetics. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Iodomethane-d can be compared with other similar compounds such as:

    Iodomethane (CH₃I): The non-deuterated form of iodomethane. It has similar chemical properties but lacks the deuterium atoms.

    Diiodomethane (CH₂I₂): Contains two iodine atoms and is used in different types of chemical reactions.

    Iodoform (CHI₃): Contains three iodine atoms and is used in the iodoform test for the presence of methyl ketones.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other studies requiring isotopic labeling.

Properties

IUPAC Name

deuterio(iodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3I/c1-2/h1H3/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQOMBQAUSQDDS-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480330
Record name Iodomethane-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.945 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

992-96-1
Record name Iodomethane-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 992-96-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodomethane-d
Reactant of Route 2
Iodomethane-d
Reactant of Route 3
Iodomethane-d

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.